

Application Note: Mass Spectrometry of Kanchanamycin C

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Compound of Interest

Compound Name: Kanchanamycin C

Cat. No.: B15562150

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Introduction

Kanchanamycin C is a complex polyketide natural product isolated from *Streptomyces olivaceus*.^{[1][2]} Its structural elucidation and quantification are essential for pharmacological studies and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a sensitive and specific method for the analysis of **Kanchanamycin C**. This note outlines the key principles and methodologies for its characterization.

Instrumentation and Ionization

Electrospray ionization (ESI) is a well-suited technique for analyzing polar, high molecular weight compounds like **Kanchanamycin C**.^{[1][3][4]} ESI allows for the gentle ionization of the molecule, minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination. Both positive and negative ion modes can be employed, with the positive ion mode typically yielding the protonated molecule $[M+H]^+$.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and elucidation. By isolating the precursor ion (e.g., the $[M+H]^+$ ion of **Kanchanamycin C**) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides insights into the molecule's structure, including its macrocyclic core and substituent groups.^{[5][6]}

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) for **Kanchanamycin C**.

Ion Type	m/z (Da)	Notes
[M+H] ⁺	1055	Protonated molecular ion, commonly observed in positive mode ESI.[4][7]
[M+Na] ⁺	1077	Sodiated adduct, may also be observed depending on sample purity and solvent system.
[M-H] ⁻	1053	Deprotonated molecular ion, potentially observable in negative mode ESI.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to avoid ion suppression and achieve reproducible results. The choice of method depends on the sample matrix.

- For Pure Compounds:
 - Dissolve **Kanchanamycin C** in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
 - Filter the solution through a 0.22 µm syringe filter before injection.
- For Biological Matrices (e.g., Fermentation Broth, Plasma):
 - Protein Precipitation: Add three volumes of cold acetonitrile or methanol containing an internal standard to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

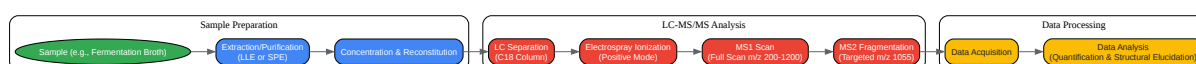
- Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[8]
- Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent to remove salts and polar impurities, and then elute **Kanchanamycin C** with a high percentage of organic solvent.[8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable for separating **Kanchanamycin C** from other components.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

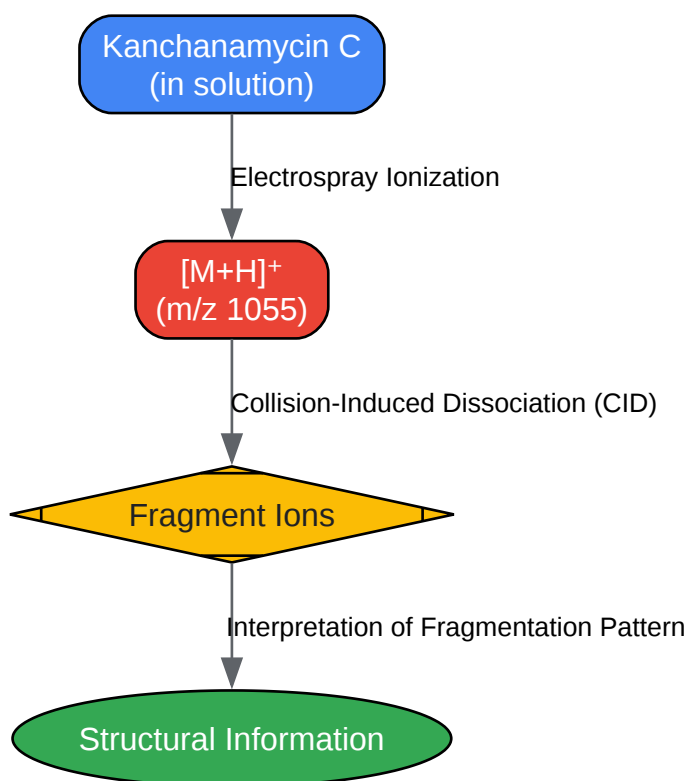
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow Rates:
 - Cone Gas: 50 L/hr.
 - Desolvation Gas: 600 L/hr.
- Acquisition Mode: Full scan MS from m/z 200-1200 and targeted MS/MS of the precursor ion at m/z 1055.
- Collision Energy (for MS/MS): Ramped from 20-40 eV to generate a rich fragmentation spectrum.

Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **Kanchanamycin C**.



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Caption: Logical relationship of mass spectrometric analysis for structural elucidation.

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